Methyl 2-(4-bromo-2-hydroxyphenyl)acetate
Overview
Description
Methyl 2-(4-bromo-2-hydroxyphenyl)acetate is an organic compound with the molecular formula C9H9BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and a hydroxyl group
Mechanism of Action
Mode of Action
Similar compounds often participate in reactions involving transition metals, forming new bonds in the process .
Biochemical Pathways
Similar compounds are often involved in carbon–carbon bond forming reactions, which are crucial in many biochemical pathways .
Result of Action
Similar compounds often result in the formation of new carbon–carbon bonds, which can lead to the synthesis of complex organic molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of transition metals is often crucial for the reactions involving similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-bromo-2-hydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-hydroxyphenylacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the bromination of methyl 2-hydroxyphenylacetate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction selectively introduces the bromine atom at the para position relative to the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-2-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Products include 2-(4-substituted-2-hydroxyphenyl)acetates.
Oxidation: Products include 2-(4-bromo-2-oxo-phenyl)acetates.
Reduction: Products include 2-(4-bromo-2-hydroxyphenyl)ethanol.
Scientific Research Applications
Methyl 2-(4-bromo-2-hydroxyphenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of brominated phenolic compounds, including their antimicrobial and antioxidant properties.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-bromo-4-hydroxyphenyl)acetate
- Methyl 2-(5-bromo-2-hydroxyphenyl)acetate
- Methyl (2-hydroxyphenyl)acetate
Uniqueness
Methyl 2-(4-bromo-2-hydroxyphenyl)acetate is unique due to the specific positioning of the bromine and hydroxyl groups on the phenyl ring. This arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from other isomers and analogs.
Properties
IUPAC Name |
methyl 2-(4-bromo-2-hydroxyphenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5,11H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOMCEKGANOYMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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